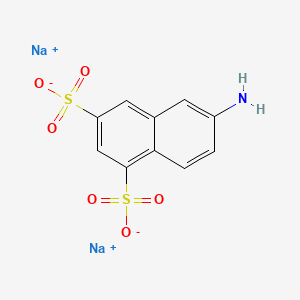

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

Description

BenchChem offers high-quality 6-Amino-1,3-naphthalenedisulfonic acid disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1,3-naphthalenedisulfonic acid disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;6-aminonaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOUFOHKVHDKRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068601 | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50976-35-7, 83732-83-6 | |

| Record name | Disodium 6-amino-1,3-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050976357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonaphthalene-1,3-disulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1,3-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5859CY47BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-1,3-naphthalenedisulfonic acid disodium salt synthesis route

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS 50976-35-7), a crucial intermediate in the manufacture of various azo dyes and colorants.[1] This document is intended for researchers, chemists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and selectivity. The guide emphasizes safety, analytical validation, and the rationale behind procedural choices to ensure a reproducible and reliable synthesis.

Introduction and Significance

6-Amino-1,3-naphthalenedisulfonic acid, commonly known in its salt form as Amino-J-acid disodium salt, is a key aromatic compound belonging to the family of aminonaphthalenesulfonic acids.[2][3] Its molecular structure, featuring a naphthalene core functionalized with an amine and two sulfonic acid groups, makes it an exceptionally versatile building block in organic synthesis. The sulfonic acid moieties impart water solubility, while the amino group serves as a primary site for diazotization, a cornerstone reaction in the production of azo dyes.[4] Consequently, this compound is indispensable in the synthesis of a wide spectrum of colorants used in textiles, printing, and imaging applications.[5]

Key Properties:

-

IUPAC Name: disodium;6-aminonaphthalene-1,3-disulfonate[3][6]

-

Molecular Weight: 347.3 g/mol [6]

-

CAS Number: 50976-35-7[3]

The Core Synthetic Strategy: Electrophilic Sulfonation of 2-Naphthylamine

The most established and industrially viable route for synthesizing 6-Amino-1,3-naphthalenedisulfonic acid is the direct sulfonation of 2-naphthylamine (also known as β-naphthylamine). This process is a classic example of electrophilic aromatic substitution, where the choice of sulfonating agent and reaction temperature are paramount in directing the regioselectivity of the sulfonation to achieve the desired 1,3-disulfonic acid pattern on the 6-aminonaphthalene scaffold.

The synthesis can be logically divided into two primary stages:

-

Monosulfonation: Introduction of the first sulfonic acid group onto the 2-naphthylamine ring system.

-

Disulfonation: Introduction of the second sulfonic acid group.

-

Isolation: Neutralization and isolation of the final product as its disodium salt.

Mechanistic Rationale: Directing Effects in Action

Understanding the electronic effects of the substituents on the naphthalene ring is critical to comprehending this synthesis.

-

The Amino Group (-NH₂): The amine is a powerful activating group and is ortho, para-directing. In the case of 2-naphthylamine, it strongly activates the 1- and 3-positions.

-

The Sulfonic Acid Group (-SO₃H): This group is strongly deactivating and a meta-director. Once the first sulfonic acid group is attached, it influences the position of the second attack.

The synthesis leverages these competing effects. The initial sulfonation of 2-naphthylamine tends to occur at positions influenced by the activating amino group. Subsequent sulfonation under more forcing conditions is required to add the second group, and its final position is a result of the combined directing influences and thermodynamic stability. The formation of the 1,3-disulfonic acid isomer is favored under specific thermodynamic conditions.[7]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including a known carcinogen (2-naphthylamine) and highly corrosive acids. It must only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.[4][8]

Step 1: Synthesis of 2-Naphthylamine-6-sulfonic acid (Brönner's Acid)

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 143 g (1.0 mol) of 2-naphthylamine.

-

Sulfonation: Slowly and carefully add 100 g of 98% sulfuric acid to the flask while stirring. The mixture will become a thick paste.

-

Heating (Baking Process): Heat the reaction mixture in an oil bath to 200-210°C. Maintain this temperature for approximately 2-3 hours. During this "baking" process, the initial sulfate salt rearranges to form the sulfonic acid.

-

Work-up: Allow the mixture to cool to below 100°C. Carefully add 300 mL of hot water to dissolve the product. The solution will contain the crude Brönner's acid.

Step 2: Disulfonation to 6-Amino-1,3-naphthalenedisulfonic acid

-

Reaction Setup: Cool the aqueous solution from the previous step to approximately 20°C in an ice bath.

-

Oleum Addition: Slowly add 160 g of 20% oleum (fuming sulfuric acid) to the stirred solution, ensuring the temperature does not exceed 30°C.

-

Heating: After the addition is complete, heat the reaction mixture to 80-85°C and maintain this temperature for 4-5 hours to complete the second sulfonation.

-

Reaction Monitoring: The reaction can be monitored by techniques like HPLC to ensure the consumption of the monosulfonated intermediate.

Step 3: Isolation of the Disodium Salt

-

Cooling and Dilution: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with constant stirring.

-

Neutralization: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) to the acidic mixture.[9] Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.5-8.0. The disodium salt of 6-Amino-1,3-naphthalenedisulfonic acid is less soluble and will begin to precipitate.

-

Precipitation and Filtration: Cool the neutralized slurry to 15-20°C to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a 10% sodium chloride solution to remove inorganic impurities.[9]

-

Drying: Dry the product in a vacuum oven at 100-110°C until a constant weight is achieved.

Data Summary and Visualization

Table 1: Key Experimental Parameters

| Parameter | Value | Rationale / Notes |

| Starting Material | 2-Naphthylamine | 1.0 mol |

| Monosulfonation Temp. | 200-210°C | High temperature favors thermodynamic product (Brönner's acid). |

| Disulfonation Agent | 20% Oleum (SO₃ in H₂SO₄) | Stronger agent needed for introducing the second deactivating group. |

| Disulfonation Temp. | 80-85°C | Controlled temperature to ensure selectivity and prevent degradation. |

| Neutralization pH | 7.5 - 8.0 | Optimizes the precipitation of the disodium salt.[9] |

| Theoretical Yield | 347.3 g | Based on 1.0 mol of starting material. |

| Expected Purity | >95% | Purity can be assessed by HPLC or titration. |

Diagram 1: Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Diagram 2: Chemical Reaction Pathway

Caption: Key structures in the conversion of 2-naphthylamine to the final product.

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized. The following methods are recommended for establishing identity and purity:

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with an ion-pairing agent) can effectively separate the desired product from starting materials and isomeric impurities.

-

¹H NMR Spectroscopy: In D₂O, the proton NMR spectrum will provide a unique fingerprint, confirming the substitution pattern on the naphthalene ring. The aromatic protons will appear as distinct doublets and singlets with characteristic coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and strong, broad absorptions for the S=O stretches of the sulfonate groups (around 1040 cm⁻¹ and 1180 cm⁻¹).

-

Elemental Analysis: Confirms the elemental composition (C, H, N, S, Na) of the final salt, providing evidence of its empirical formula.

Conclusion

The synthesis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt via the direct sulfonation of 2-naphthylamine is a robust and well-understood process. Success hinges on the careful control of reaction temperature and the appropriate choice of sulfonating agents to manage the powerful directing effects of the amine substituent. By following the detailed protocol and implementing rigorous analytical controls, researchers and manufacturers can reliably produce this vital chemical intermediate for the advancement of materials science and dye chemistry.

References

-

PubChem Compound Summary for CID 8356, 6-Amino-1,3-naphthalenedisulfonic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- CN103539707A - Preparation process of 2-naphthylamine-3,6,8-trisulfonic acid. Google Patents. (2014).

- EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid. Google Patents. (1986).

-

Naphthalene-2-sulfonic acid. Wikipedia. (n.d.). Retrieved from [Link]

-

PubChem Compound Summary for CID 170944, 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2). National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Aminonaphthalenesulfonic acids. Wikipedia. (n.d.). Retrieved from [Link]

-

2-Naphthylamine-6-sulfonic acid. ChemBK. (n.d.). Retrieved from [Link]

Sources

- 1. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 2. 6-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | C10H7NNa2O6S2 | CID 170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance

6-Amino-1,3-naphthalenedisulfonic acid disodium salt, a key bifunctional molecule, possesses both an amino group and two sulfonic acid groups. This unique structure makes it a valuable building block in the synthesis of various dyes and optically active compounds. Its utility in drug development is also noteworthy, particularly in the preparation of cyanine dye compounds and their conjugates for noninvasive imaging.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating novel therapeutics.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which emphasizes the interplay of polarity and intermolecular forces between the solute and the solvent.

Molecular Structure and Polarity

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is a highly polar molecule. The presence of two ionic sulfonate groups (-SO₃⁻Na⁺) and a primary amine group (-NH₂) imparts significant polarity.[2][3] The naphthalene core, while inherently nonpolar, constitutes a smaller portion of the molecule's overall character in this case. The disodium salt form further enhances its ionic nature.

The key molecular properties influencing its solubility include:

-

Molecular Weight: 347.28 g/mol [2]

-

Hydrogen Bond Donor Count: 1 (from the amino group)[2]

-

Hydrogen Bond Acceptor Count: 7 (from the oxygen and nitrogen atoms)[3]

A high topological polar surface area is indicative of a molecule's propensity to engage in polar interactions, suggesting a preference for polar solvents.

Solute-Solvent Interactions

The dissolution process involves the disruption of the solute's crystal lattice and the formation of new interactions between the solute and solvent molecules. For 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, the primary interactions at play are:

-

Ion-Dipole Interactions: The sodium cations (Na⁺) and sulfonate anions (-SO₃⁻) will interact strongly with the dipoles of polar solvents.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate groups and the nitrogen of the amine can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding will facilitate dissolution.

Given these characteristics, it is anticipated that 6-Amino-1,3-naphthalenedisulfonic acid disodium salt will exhibit poor solubility in nonpolar organic solvents and greater solubility in polar, protic solvents.

Solubility Profile: A Data-Driven Overview

Quantitative solubility data for 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in a wide range of organic solvents is not extensively documented in readily available literature. However, based on its chemical structure, a qualitative assessment can be made. The following table summarizes the expected solubility trends.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding capabilities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Capable of dipole-dipole interactions, but lack of hydrogen bond donation limits the solvation of the sulfonate anions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low/Insoluble | Weak van der Waals forces are insufficient to overcome the strong ionic and hydrogen bonding forces within the crystal lattice of the salt. |

This table is a predictive guide based on chemical principles. Experimental verification is crucial for specific applications.

Experimental Determination of Solubility: A Practical Guide

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in an organic solvent of interest.

Materials and Equipment

-

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of a compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Solubility Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility: Key Considerations

Several factors can influence the solubility of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt.[4]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with increasing temperature.[4][5][6]

-

Solvent Polarity: As previously discussed, a closer match in polarity between the solute and solvent will generally lead to higher solubility.

-

Presence of Other Solutes: The common-ion effect can decrease the solubility of an ionic compound if a soluble salt containing a common ion is already present in the solution.[5]

-

pH: The pH of the solvent can influence the ionization state of the amino group, which in turn can affect solubility.

The interplay of these factors is visualized in the following diagram:

Caption: A diagram illustrating the key factors that influence the solubility of the target compound.

Conclusion: A Summary of Key Insights

This technical guide has provided a detailed examination of the solubility of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in organic solvents. The highly polar and ionic nature of this compound dictates its preference for polar, protic solvents. For applications requiring dissolution in less polar organic media, a thorough experimental investigation is essential to determine the precise solubility under specific conditions. The provided experimental protocol offers a robust framework for such investigations, enabling researchers and drug development professionals to make informed decisions in their work.

References

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Toronto, Department of Chemistry website.

- Alfa Chemistry. (n.d.). 6-Amino-1,3-naphthalenedisulfonic acid disodium salt.

- PubChem. (n.d.). 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2).

- Chemicalbook. (2024, December 18). 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT.

- PubChem. (n.d.). 6-Amino-1,3-naphthalenedisulfonic acid.

- Journal of Chemical Theory and Computation. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from the University of Babylon, College of Pharmacy.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- CK-12 Foundation. (2012, February 23). 17.4 Factors Affecting Solubility.

- ResearchGate. (2025, August 10). Factors controlling sulfur dioxide solubilities in organic solvents.

- ResearchGate. (2023, November 14). Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates.

- TCI AMERICA. (2014, October 6). SAFETY DATA SHEET.

- Fisher Scientific. (2011, January 27). SAFETY DATA SHEET.

Sources

- 1. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | C10H7NNa2O6S2 | CID 170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

A Technical Guide to the Spectral Properties of 6-Amino-1,3-naphthalenedisulfonic Acid Disodium Salt

Introduction

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS: 50976-35-7) is a key chemical intermediate belonging to the class of sulfonated aromatic amines.[1] Its rigid naphthalene core, substituted with both an electron-donating amino group and electron-withdrawing sulfonate groups, imparts significant functionality, making it a valuable building block in various fields. Primarily, it serves as a precursor in the synthesis of advanced materials, most notably in the production of vibrant azo dyes and specialized cyanine dyes utilized for noninvasive biological imaging.[2]

The inherent spectroscopic properties of this molecule are fundamental to its application. The naphthalene ring system constitutes a robust chromophore and, as is common with amino-substituted naphthalenes, a fluorophore. Understanding its interaction with electromagnetic radiation is critical for researchers in materials science and drug development who wish to leverage its optical characteristics for creating novel sensors, probes, or imaging agents.

This technical guide provides an in-depth analysis of the spectral data for 6-Amino-1,3-naphthalenedisulfonic acid disodium salt. We will explore the theoretical underpinnings of its spectroscopic behavior and provide validated protocols for data acquisition, ensuring that researchers can both understand and replicate the characterization of this versatile compound.

Chemical Identity and Physicochemical Properties

The foundational step in any spectral analysis is the unambiguous identification of the compound. The key properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt are summarized below.

| Property | Value | Source |

| IUPAC Name | disodium;6-aminonaphthalene-1,3-disulfonate | [1] |

| Synonyms | Amino J Acid Disodium Salt, Sodium 6-aminonaphthalene-1,3-disulfonate | [1] |

| CAS Number | 50976-35-7 | [1] |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂ | [3] |

| Molecular Weight | 347.28 g/mol | [1] |

The molecular structure, with its specific substitution pattern, is the primary determinant of its spectral signature. The amino group at the 6-position and the sulfonate groups at the 1- and 3-positions create a unique electronic environment within the naphthalene ring system.

Caption: Chemical structure of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt.

UV-Visible Absorption Spectroscopy

Theoretical Basis: The UV-Vis spectrum of this compound is dominated by π→π* electronic transitions within the aromatic naphthalene system. The presence of the amino (-NH₂) auxochrome and the sulfonate (-SO₃⁻) groups modifies the energy levels of the molecular orbitals. The electron-donating amino group typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, moving the absorption to longer wavelengths.

Data Analysis: While specific absorption maxima (λmax) for this exact compound are not widely published in curated databases, compounds with this chromophore typically exhibit strong absorption in the UV-A region (315-400 nm) and UV-B region (280-315 nm). For a precise determination, experimental measurement is essential.

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol ensures a self-validating and accurate measurement of the compound's absorption spectrum.

-

Solvent Selection & Blank Preparation:

-

Choose a UV-transparent solvent in which the compound is fully soluble. Deionized water or phosphate-buffered saline (PBS) at pH 7.4 are excellent starting points.

-

Fill a quartz cuvette with the chosen solvent to serve as the spectrophotometric blank. This is critical to subtract any absorbance from the solvent and the cuvette itself.

-

-

Sample Preparation:

-

Prepare a stock solution of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt (e.g., 1 mg/mL in the chosen solvent). Ensure complete dissolution.

-

From the stock, prepare a dilute solution (e.g., 1-10 µg/mL). The final absorbance maximum should ideally be between 0.5 and 1.0 AU for optimal signal-to-noise and linearity.

-

-

Instrument Setup & Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place the blank cuvette in the reference beam path.

-

Place the sample cuvette in the sample beam path.

-

Perform a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-600 nm).

-

Acquire the absorption spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Caption: Workflow for acquiring a UV-Visible absorption spectrum.

Fluorescence Spectroscopy

Theoretical Basis: Naphthalene derivatives containing electron-donating groups like amines are often highly fluorescent. Upon absorption of a photon (excitation), the molecule is promoted to an excited electronic state. It then relaxes to the ground state via the emission of a photon at a longer wavelength (emission), a process known as fluorescence. The energy difference between the excitation and emission maxima is the Stokes shift.

Given the identical core fluorophore and the similar electronic nature of the substituent, it is highly probable that 6-Amino-1,3-naphthalenedisulfonic acid disodium salt will display comparable fluorescence properties, likely emitting in the blue-violet region of the spectrum. The slight change in the amine position may induce minor shifts in the exact maxima but the overall fluorescent character is expected to be conserved. Such amino-naphthalenesulfonic acids are known to be environmentally sensitive probes, where their fluorescence intensity and emission wavelength can shift based on solvent polarity.[4]

Caption: Jablonski diagram illustrating key photophysical processes.

Experimental Protocol: Fluorescence Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1-1 µg/mL) in deionized water or buffer. The concentration should be low enough to avoid inner filter effects (Absorbance at λex < 0.1).

-

Instrument Setup: Use a spectrofluorometer.

-

Acquire Excitation Spectrum: Set the emission monochromator to the estimated λem (e.g., 450 nm, based on the isomer) and scan the excitation monochromator over a range (e.g., 250-420 nm) to find the optimal excitation wavelength (λex).

-

Acquire Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator from a slightly higher wavelength (e.g., λex + 20 nm) to ~600 nm.

-

Data Reporting: Report the λex, λem, and the Stokes Shift (λem - λex in nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While raw spectral data is not available in public snippets, authoritative databases confirm that spectra have been recorded for both the free acid and the disodium salt.[1][5]

Expert Prediction & Analysis (¹H NMR): The proton NMR spectrum is expected to show signals exclusively in the aromatic region (~7.0-9.0 ppm). Based on the structure, five distinct signals for the five aromatic protons are predicted.

-

Splitting Patterns: The protons will exhibit doublet or doublet of doublets splitting based on their coupling to adjacent protons. For example, the proton at C2 will be a singlet as it has no ortho or meta neighbors. The proton at C4 will be a doublet, coupled to the proton at C5. Protons at C5, C7, and C8 will show more complex splitting.

-

Chemical Shifts: The sulfonate groups are strongly electron-withdrawing and will deshield adjacent protons, shifting them downfield (higher ppm). The amino group is electron-donating and will shield its adjacent protons, shifting them upfield (lower ppm) relative to unsubstituted positions.

Expert Prediction & Analysis (¹³C NMR): The ¹³C NMR spectrum is expected to show 10 distinct signals, one for each carbon in the naphthalene ring system.

-

Chemical Shift Ranges:

-

Aromatic carbons will resonate in the typical range of ~110-150 ppm.

-

The carbons directly bonded to the sulfonate groups (C1, C3) will be significantly deshielded and appear further downfield.

-

The carbon bonded to the amino group (C6) will be shielded and appear relatively upfield within the aromatic region.

-

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) is the most appropriate choice for this water-soluble salt. Add a small amount of a reference standard like DSS or TSP if quantitative analysis is needed.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the D₂O lock signal.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum. The H-N protons of the amino group will exchange with D₂O and will likely not be observed.

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

(Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign each signal to its respective proton and carbon.

-

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the presence of specific bonds. An FTIR spectrum has been recorded for this compound.[1]

Data Analysis & Expert Prediction: The IR spectrum will be characterized by several key absorption bands corresponding to its functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands |

| 3100 - 3000 | Aromatic C-H Stretch | Naphthalene Ring | Medium to weak |

| 1650 - 1550 | Aromatic C=C Stretch | Naphthalene Ring | Medium to strong, multiple bands |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1260 - 1150 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | Strong |

| 1080 - 1030 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | Strong |

| 900 - 675 | Aromatic C-H Bend | Naphthalene Ring | Strong, pattern indicates substitution |

The most prominent features will be the very strong, broad absorptions from the sulfonate S=O stretching vibrations, which are characteristic of this class of compounds.

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet)

-

Sample Preparation:

-

Thoroughly dry the compound and spectroscopic grade Potassium Bromide (KBr) in an oven to remove all traces of water.

-

Grind a small amount of the sample (~1 mg) with ~100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum (e.g., 4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

-

Perform a background subtraction.

-

References

-

PubChem. 6-Amino-1,3-naphthalenedisulfonic acid . National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) . National Center for Biotechnology Information. [Link]

-

Ghosh, A. et al. (2015). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins . PLOS ONE. [Link]

-

Rose, P. E., et al. (2002). The Use of Amino G as a thermally Reactive Tracer for Geothermal Applications . Stanford University. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

-

Scribd. FT-IR Spectrum Table . Scribd. [Link]

Sources

- 1. 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | C10H7NNa2O6S2 | CID 170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8356 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling a Versatile Fluorophore

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is a water-soluble, anionic fluorescent dye belonging to the aminonaphthalenesulfonic acid family. These compounds are foundational in the development of a wide array of chemical probes and dyes due to their inherent fluorescence properties.[1] The strategic placement of the amino and sulfonic acid groups on the naphthalene core dictates their unique photophysical characteristics and their utility in various scientific applications. While specific photophysical data for the 6-amino-1,3-naphthalenedisulfonic acid isomer is not extensively documented in publicly available literature, we can infer its probable characteristics based on structurally similar compounds and the general behavior of this class of molecules. This guide will provide a comprehensive overview of the expected photophysical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, detailed methodologies for their characterization, and insights into its potential applications in research and drug development.

Core Photophysical Properties: A Data-Driven Perspective

The photophysical properties of a fluorophore, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, are critical determinants of its suitability for specific applications. Due to the limited direct experimental data for 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, the following table includes data from a closely related isomer, 7-Amino-1,3-naphthalenedisulfonic acid, to provide a reasonable estimation of its expected spectral characteristics.

| Photophysical Parameter | Expected/Analogous Value | Significance in Application |

| λex (Excitation Maximum) | ~310 nm (analogous compound)[2] | Dictates the optimal wavelength of light for exciting the molecule to a higher energy state. |

| λem (Emission Maximum) | ~450 nm (analogous compound)[2] | Defines the wavelength of the emitted fluorescent light, crucial for detector selection and multicolor imaging. |

| Molar Extinction Coefficient (ε) | Data not available | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values are desirable for sensitive detection. |

| Fluorescence Quantum Yield (ΦF) | Data not available; expected to be sensitive to the local environment. | Represents the efficiency of the fluorescence process. Higher values indicate brighter fluorescence. |

| Fluorescence Lifetime (τF) | Data not available; likely in the nanosecond range, sensitive to the environment.[3] | The average time the molecule spends in the excited state before returning to the ground state. Important for advanced fluorescence techniques. |

Note: The values for λex and λem are based on 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt in 0.1 M phosphate buffer (pH 7.0).[2] The photophysical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt are expected to be influenced by factors such as solvent polarity, pH, and binding to macromolecules.

The Influence of the Molecular Environment: Solvatochromism and Binding Interactions

A key characteristic of many aminonaphthalenesulfonic acids is their sensitivity to the local environment, a phenomenon known as solvatochromism.[3] The term solvatochromism describes the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent.[4] This property makes them powerful tools for probing the microenvironment of biological systems, such as the hydrophobic pockets of proteins.[5]

When 6-Amino-1,3-naphthalenedisulfonic acid disodium salt binds to a non-polar environment, such as a protein binding site, a blue shift (hypsochromic shift) in its emission spectrum and an increase in its fluorescence quantum yield are often observed.[6] This is because the excited state of the fluorophore is stabilized to a lesser extent in a non-polar environment compared to a polar, aqueous environment. This environmentally sensitive fluorescence is the basis for its application as a probe for protein conformation and binding events.[7]

Methodologies for Photophysical Characterization

To rigorously characterize the photophysical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, a series of well-established spectroscopic techniques are employed. The following protocols provide a framework for these measurements.

Experimental Workflow for Photophysical Characterization

Caption: Schematic of a fluorescence-based binding assay using a probe.

Conclusion and Future Directions

6-Amino-1,3-naphthalenedisulfonic acid disodium salt, as a representative of the aminonaphthalenesulfonic acid class, holds significant potential as a versatile fluorescent tool for researchers and drug development professionals. While a detailed photophysical characterization of this specific isomer is warranted, the established properties of its analogs provide a strong foundation for its application in probing biomolecular interactions and developing sensitive bioassays. Future research should focus on the precise determination of its photophysical parameters in various environments and the exploration of its utility in novel drug discovery and diagnostic platforms. The methodologies outlined in this guide provide a clear path for such investigations, paving the way for the full realization of this compound's scientific potential.

References

Please note that specific photophysical data for 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is limited in the cited literature. Data for analogous compounds has been used for illustrative purposes.

-

ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. PMC - NIH. [Link]

-

Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. [Link]

-

6-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8356. PubChem. [Link]

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. NIH. [Link]

-

The role of amino acids on supramolecular co-assembly of naphthalenediimide–pyrene based hydrogelators. RSC Publishing. [Link]

-

6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID. gsrs. [Link]

-

Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. NIH. [Link]

-

Aminonaphthalenesulfonic acids. Grokipedia. [Link]

-

In vivo monitoring of amino acids by microdialysis sampling with on-line derivatization by naphthalene-2,3-dicarboxyaldehyde and rapid micellar electrokinetic capillary chromatography. PubMed. [Link]

-

Anilinonaphthalene Sulfonate Fluorescence and Amino Acid Transport in Yeast. PubMed. [Link]

-

1,3-Naphthalenedisulfonic acid, 6-amino-. SIELC Technologies. [Link]

-

The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbitu[8]ril. ResearchGate. [Link]

-

Assembly of amino acid containing naphthalene diimide-based molecules: the role of intervening amide groups in self-assembly, gelation, optical and semiconducting properties. Soft Matter (RSC Publishing). [Link]

-

Assembly of Amino Acid containing Naphthalene Diimide-based Molecules: The Role of Intervening Amide Groups in Self-assembly, Gelation, Optical and Semiconducting Properties. ResearchGate. [Link]

-

Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma. PubMed. [Link]

-

The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbitu[8]ril. Sci-Hub. [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. PMC - NIH. [Link]

-

Fig. 5. (a) UV-Vis absorption spectra of 1-3 in DMSO. The... ResearchGate. [Link]

-

Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]

-

Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers. [Link]

-

Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. [Link]

-

Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations. MDPI. [Link]

-

Studies on molar extinction coefficients of some bio-molecules. TSI Journals. [Link]

-

Drug-Delivery Technologies for Controlled Release Score With Manufacturers. Pharmaceutical Commerce. [Link]

-

Fluorescent Dyes Brochure. AnaSpec. [Link]

Sources

- 1. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 2. 7-Amino-1,3-naphthalenedisulfonic acid BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, a compound of interest in various chemical and biological research fields. While primarily recognized as a crucial intermediate in the synthesis of specialized dyes, its structural analogy to well-characterized fluorescent probes suggests a potential mechanism of action as a reporter molecule for investigating biomolecular interactions. This document will first delineate the established physicochemical properties and industrial applications of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt. Subsequently, it will present a hypothesized mechanism of action as a fluorescent probe, drawing upon the well-documented behavior of the analogous compound, 8-anilinonaphthalene-1-sulfonic acid (ANS). This guide will provide detailed experimental protocols to investigate and validate this proposed mechanism, equipping researchers with the necessary tools to explore the utility of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in their respective fields.

Introduction: A Molecule of Two Identities

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is a sulfonated aromatic compound with the molecular formula C₁₀H₇NNa₂O₆S₂.[1] Historically, its primary application has been in the chemical industry as a precursor for the synthesis of various dyes, including cyanine dyes utilized in noninvasive imaging.[2] Its synthesis is rooted in the sulfonation of naphthalene derivatives, a process that has been refined over the years to produce a variety of intermediates for industrial applications.[3]

Beyond its role as a chemical building block, the structural characteristics of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt—namely the presence of a naphthalene core, an amino group, and sulfonic acid moieties—suggest a potential, yet largely unexplored, function as a fluorescent probe. This hypothesis is predicated on its strong resemblance to 8-anilinonaphthalene-1-sulfonic acid (ANS), a well-established fluorescent probe used to study protein conformation and hydrophobic interactions.[4][5][6] This guide will therefore explore the dual identity of this molecule, providing a thorough account of its established uses and a scientifically grounded exploration of its potential mechanism of action as a fluorescent tool.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is essential for its application in any experimental context. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂ | [1] |

| Molecular Weight | 347.3 g/mol | [1][7] |

| IUPAC Name | disodium;6-aminonaphthalene-1,3-disulfonate | [1][7] |

| CAS Number | 50976-35-7 | [7] |

| Appearance | Likely a powder | Inferred from similar compounds |

| Solubility | Highly water-soluble | Inferred from ionic sulfonate groups[8] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Topological Polar Surface Area | 157 Ų | [1] |

Established Application: An Intermediate in Dye Synthesis

The primary industrial application of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is as a key intermediate in the synthesis of a variety of dyes.[3] Its chemical structure allows for further modification, making it a versatile component in the creation of complex colorants. Notably, it is used in the preparation of cyanine dye compounds and their conjugates, which have applications in noninvasive imaging techniques.[2] The amino group on the naphthalene ring serves as a reactive site for diazotization and coupling reactions, which are fundamental processes in the synthesis of azo dyes. The sulfonic acid groups confer water solubility to the final dye products, a crucial property for their application in various industrial and biological contexts.

Hypothesized Mechanism of Action as a Fluorescent Probe

Drawing a strong analogy with 8-anilino-1-naphthalenesulfonic acid (ANS), we can postulate a detailed mechanism of action for 6-Amino-1,3-naphthalenedisulfonic acid disodium salt as a fluorescent probe for studying protein structure and dynamics.[4][5][6][9]

The Principle of Environment-Sensitive Fluorescence

Naphthalenesulfonic acid derivatives like ANS are known for their environment-sensitive fluorescence.[4][5] In a polar environment, such as an aqueous solution, the molecule exhibits weak fluorescence.[5] This is due to efficient quenching of the excited state by the polar solvent molecules. However, when the molecule partitions into a non-polar or hydrophobic environment, such as a hydrophobic pocket on a protein, its fluorescence quantum yield increases significantly.[5][9] This phenomenon is accompanied by a "blue shift" in the emission spectrum, meaning the wavelength of maximum emission shifts to a shorter wavelength.[10]

The proposed mechanism for this fluorescence enhancement involves the following steps:

-

Excitation: The naphthalene core of the molecule absorbs a photon of light, promoting an electron to an excited state.

-

Intersystem Crossing and Non-Radiative Decay (in Polar Solvents): In an aqueous environment, the excited state is rapidly quenched through interactions with water molecules, leading to non-radiative decay and minimal fluorescence.

-

Binding to Hydrophobic Pockets: When a protein with exposed hydrophobic regions is present, the naphthalene moiety of the 6-Amino-1,3-naphthalenedisulfonic acid disodium salt can bind to these pockets.

-

Shielding from Solvent: This binding event shields the fluorophore from the quenching effects of the polar solvent.

-

Enhanced Fluorescence Emission: With non-radiative decay pathways suppressed, the molecule is more likely to return to its ground state via the emission of a photon, resulting in a significant increase in fluorescence intensity.

The Role of Electrostatic Interactions

In addition to hydrophobic interactions, the negatively charged sulfonate groups of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt are expected to interact with positively charged amino acid residues, such as lysine and arginine, on the protein surface.[11] This electrostatic interaction can serve to anchor the probe to the protein, facilitating the insertion of the naphthalene core into nearby hydrophobic regions.[5]

Caption: Hypothesized mechanism of fluorescence enhancement.

Experimental Protocols for Validating the Mechanism of Action

The following protocols are designed to investigate and validate the hypothesized mechanism of action of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt as a fluorescent probe.

Protocol 1: Characterization of Intrinsic Fluorescence Properties

Objective: To determine the intrinsic fluorescence properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in different solvent environments.

Materials:

-

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

-

Deionized water

-

Ethanol

-

Dioxane

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt (e.g., 1 mM) in deionized water.

-

Prepare a series of dilutions of the stock solution in different solvents: deionized water (polar), ethanol (intermediate polarity), and dioxane (non-polar). A final concentration of 10 µM is a good starting point.

-

For each solution, acquire the fluorescence excitation and emission spectra using a spectrofluorometer. A typical excitation wavelength for naphthalenesulfonic acid derivatives is around 310-360 nm.

-

Record the wavelength of maximum emission (λ_em) and the fluorescence intensity for each solvent.

-

Expected Outcome: A significant increase in fluorescence intensity and a blue shift in λ_em should be observed as the solvent polarity decreases.

Protocol 2: Investigating Protein Binding and Fluorescence Enhancement

Objective: To determine if 6-Amino-1,3-naphthalenedisulfonic acid disodium salt binds to proteins and exhibits enhanced fluorescence upon binding.

Materials:

-

6-Amino-1,3-naphthalenedisulfonic acid disodium salt stock solution

-

Bovine Serum Albumin (BSA) as a model protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in PBS at a fixed concentration (e.g., 10 µM).

-

Prepare a series of BSA solutions of increasing concentrations in PBS (e.g., 0 to 100 µM).

-

For each BSA concentration, add the 6-Amino-1,3-naphthalenedisulfonic acid disodium salt solution and incubate for a short period (e.g., 5 minutes) at room temperature to allow for binding equilibrium.

-

Measure the fluorescence emission spectrum for each sample, using the same excitation wavelength as determined in Protocol 1.

-

Plot the fluorescence intensity at the emission maximum as a function of BSA concentration.

-

Expected Outcome: A sigmoidal increase in fluorescence intensity with increasing BSA concentration, indicating a binding event that leads to fluorescence enhancement.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 3. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | C10H7NNa2O6S2 | CID 170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt (155618-38-5) for sale [vulcanchem.com]

- 9. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Amino-1,3-naphthalenedisulfonic acid disodium salt: A Versatile Building Block for Drug Discovery and Fluorescent Probe Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the multifaceted applications of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt. This document provides a thorough understanding of its chemical identity, properties, and its pivotal role as a versatile scaffold in the synthesis of advanced fluorescent probes and potential therapeutic agents. The guide is structured to provide not only foundational knowledge but also actionable insights into its practical applications, supported by detailed protocols and mechanistic explanations.

Chemical Identity and Synonyms

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is a highly functionalized aromatic organic compound. Its unique structure, featuring a naphthalene core appended with an amino group and two sulfonic acid groups, makes it a valuable precursor in various chemical syntheses. The sulfonic acid moieties, present as sodium salts, confer significant water solubility to the molecule and its derivatives.[1]

For clarity and comprehensive database searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | disodium;6-aminonaphthalene-1,3-disulfonate |

| CAS Registry Number | 50976-35-7 |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂ |

| Molecular Weight | 347.27 g/mol |

| Synonyms | Disodium 6-amino-1,3-naphthalenedisulfonate, Sodium 6-aminonaphthalene-1,3-disulfonate, Amino J Acid Disodium Salt, 6-Aminonaphthalene-1,3-disulfonic acid, disodium salt |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt are pivotal to its utility in synthesis. The presence of the sulfonic acid groups in their salt form makes the compound readily soluble in aqueous media, a desirable characteristic for many biological applications and for reactions conducted in aqueous or polar protic solvents.

| Property | Value | Significance in Application |

| Appearance | Typically a light-colored powder | Ease of handling and dissolution. |

| Solubility | Soluble in water | Facilitates its use in aqueous reaction conditions and for biological applications where solubility is paramount. |

| Fluorescence | The parent compound is fluorescent. A related compound, 7-Amino-1,3-naphthalenedisulfonic acid, exhibits an excitation maximum at 310 nm and an emission maximum at 450 nm in a 0.1 M phosphate buffer at pH 7.0. | The inherent fluorescence of the naphthalene core is a key feature that is often enhanced and modulated in the synthesis of fluorescent probes. |

Applications in Drug Discovery and Development

The naphthalene sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The sulfonic acid groups can enhance the binding affinity of a molecule to its biological target through hydrogen bonding and electrostatic interactions.[1] Furthermore, these polar groups can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

As a Scaffold for Enzyme Inhibitors

Naphthalene sulfonamide derivatives have been identified as promising inhibitors for various enzymes implicated in disease. For instance, they have been investigated as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases like diabetes and atherosclerosis.[3] The naphthalene core provides a rigid scaffold that can be functionalized to achieve potent and selective inhibition.

The general approach to synthesizing such inhibitors involves the reaction of the amino group of 6-Amino-1,3-naphthalenedisulfonic acid with a suitable sulfonyl chloride, followed by further structural modifications. The sulfonic acid groups on the naphthalene ring are often retained to maintain water solubility and to interact with polar residues in the enzyme's active site.

Role in Modulating Protein-Protein Interactions

The transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of cellular defense against oxidative stress. Inhibiting the interaction between Keap1 and Nrf2 is a promising therapeutic strategy for diseases associated with oxidative stress. Naphthalene sulfonamide-based inhibitors have been designed to disrupt this protein-protein interaction.

Application in the Synthesis of Fluorescent Probes

A significant application of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is in the synthesis of fluorescent dyes, particularly cyanine dyes. These dyes are widely used for labeling biomolecules such as proteins and nucleic acids for various bio-imaging and diagnostic applications.[4][5]

Synthesis of Cyanine Dyes: A Step-by-Step Protocol

The following is a representative protocol for the synthesis of a cyanine dye, illustrating the use of a naphthalene-based precursor. While this specific example does not start with 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, it demonstrates the general principles of cyanine dye synthesis where our topic compound could be used as a key building block.

Objective: To synthesize a fluorescent cyanine dye for biomolecule labeling.

Materials:

-

1-[3-(N-aminoethyl)-amino]-propyl-2-methylbenzothiozale quaternary ammonium salt

-

Hemidye precursor

-

Pyridine

-

Acetic anhydride

-

Ethylene glycol monomethyl ether

-

Sodium perchlorate (NaClO₄)

-

Dimethylformamide (DMF)

-

Ethyl ether

-

Aluminium oxide for column chromatography

-

Dichloromethane

-

Ethanol

Procedure:

-

Preparation of the Hemidye: This is a precursor molecule that will be reacted with the benzothiazole derivative. The synthesis of the hemidye is typically achieved through a condensation reaction.

-

Reaction of Hemidye with the Quaternary Ammonium Salt:

-

To a solution of the hemidye in ethylene glycol monomethyl ether, add 5 mmol of 1-[3-(N-aminoethyl)-amino]-propyl-2-methylbenzothiozale quaternary ammonium salt.

-

Add 1.5 mL of pyridine and acetic anhydride to the mixture.

-

Stir the reaction mixture at room temperature for 1.5 hours.[6]

-

-

Formation of the Cyanine Dye:

-

Add a solution of 4 mmol of NaClO₄ in 2 mL of DMF to the reaction mixture.

-

Heat the reaction to reflux while stirring for 30 minutes.[6]

-

-

Isolation and Purification:

-

After cooling, pour the reaction liquid into ethyl ether to precipitate the dye.

-

Filter the green-blue dye particles and dry them.

-

Purify the crude dye using column chromatography on aluminium oxide with a gradient of dichloromethane and ethanol as the eluent.[6]

-

Collect the blue fraction to obtain the purified cyanine dye.

-

Causality Behind Experimental Choices:

-

Pyridine and Acetic Anhydride: These reagents are used to activate the hemidye for the condensation reaction with the quaternary ammonium salt.

-

Refluxing: The elevated temperature is necessary to drive the condensation reaction to completion.

-

NaClO₄: The perchlorate salt is added to facilitate the precipitation of the final dye product.

-

Column Chromatography: This is a standard purification technique to separate the desired dye from unreacted starting materials and byproducts.

Workflow for Cellular Imaging with Synthesized Fluorescent Probes

Once a fluorescent dye is synthesized and conjugated to a biomolecule of interest (e.g., an antibody or a peptide), it can be used for cellular imaging. The following is a general workflow for such an experiment.

Caption: A generalized workflow for cellular imaging using a custom-synthesized fluorescent probe.

Conclusion

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is a highly valuable and versatile building block for researchers in drug discovery and chemical biology. Its inherent properties, including high water solubility and a reactive amino group on a rigid naphthalene scaffold, make it an ideal starting material for the synthesis of a wide array of functional molecules. From potent enzyme inhibitors to highly sensitive fluorescent probes for cellular imaging, the applications of this compound are extensive. This guide provides a foundational understanding and practical insights to empower scientists to leverage the full potential of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt in their research endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US8298766B2 - Fluorescent dyes, methods of synthesis and applications thereof - Google Patents [patents.google.com]

6-Amino-1,3-naphthalenedisulfonic acid disodium salt: A Comprehensive Technical Guide to its Application as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt (ANDSA) as a versatile fluorescent probe. Moving beyond a simple datasheet, this document elucidates the core principles of ANDSA's fluorescence, its sensitivity to the microenvironment, and detailed, field-proven protocols for its application. We will delve into its utility in quantitative analysis, particularly for nitrite detection, and explore its potential in characterizing protein interactions and sensing other analytes. This guide is designed to empower researchers to not only apply ANDSA effectively but also to understand the causality behind the experimental design, ensuring robust and reproducible results.

Introduction: Unveiling the Potential of a Naphthalene-Based Fluorophore

6-Amino-1,3-naphthalenedisulfonic acid disodium salt, a water-soluble, sulfonated aromatic compound, has emerged as a valuable tool in the realm of fluorescence spectroscopy.[1][2] While historically utilized in dye synthesis, its intrinsic fluorescence and the reactivity of its primary amino group make it a compelling candidate for a fluorescent probe.[1] The naphthalene moiety forms the core fluorophore, and the strategic placement of the amino and disulfonic acid groups dictates its photophysical properties and its utility in various applications.

This guide will provide a comprehensive overview of ANDSA, beginning with its fundamental photophysical characteristics and the principles governing its fluorescence. We will then transition into practical, step-by-step protocols for its validated application in nitrite sensing. Finally, we will explore its potential for broader applications, such as in protein binding studies, drawing parallels with structurally related and well-characterized probes like 8-anilino-1-naphthalenesulfonic acid (ANS).[3]

Core Principles and Photophysical Characteristics

The utility of any fluorescent probe is fundamentally dictated by its photophysical properties. While extensive quantitative data for ANDSA is still emerging in the literature, we can infer and understand its behavior based on its chemical structure and the established principles of fluorescence.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NNa₂O₆S₂ | [4] |

| Molecular Weight | 347.27 g/mol | [4] |

| CAS Number | 50976-35-7 | |

| Appearance | Typically a solid powder | |

| Solubility | Water soluble |

The Mechanism of Fluorescence

The fluorescence of ANDSA originates from its naphthalene core, a well-known fluorophore. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent return of the electron to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The amino (-NH₂) and sulfonic acid (-SO₃H) groups significantly influence the electronic distribution within the naphthalene ring, thereby affecting the energy of the excited state and, consequently, the excitation and emission spectra. The lone pair of electrons on the amino group can participate in intramolecular charge transfer (ICT) upon excitation, a process that is often highly sensitive to the polarity of the surrounding environment.

Environmental Sensitivity: The Hallmarks of a Versatile Probe

A key attribute of a powerful fluorescent probe is its sensitivity to its local microenvironment. For naphthalene-based probes with amino substituents, this sensitivity is often pronounced.

-

Solvatochromism: The fluorescence emission of ANDSA is expected to exhibit solvatochromism, meaning its emission maximum will shift depending on the polarity of the solvent. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This property is invaluable for probing changes in the local environment, such as the binding of the probe to a hydrophobic pocket in a protein. Studies on similar amino-naphthalene derivatives have shown significant positive solvatofluorochromism, where the emission color changes dramatically with increasing solvent polarity.[5]

-

Quantum Yield and Fluorescence Lifetime: The fluorescence quantum yield (ΦF), a measure of the efficiency of fluorescence, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are also likely to be influenced by the environment. In non-polar environments, the quantum yield of similar probes tends to be higher, and the fluorescence lifetime longer. Conversely, in polar, protic solvents like water, non-radiative decay pathways can become more prevalent, leading to a decrease in quantum yield and a shorter lifetime.

The following diagram illustrates the general principle of how environmental polarity can affect the fluorescence of a probe like ANDSA.

Caption: Environmental effect on fluorescence.

Application Protocol: Quantitative Determination of Nitrite

One of the most well-documented applications of ANDSA is the sensitive and selective determination of nitrite (NO₂⁻) in aqueous samples. This method leverages a classic chemical reaction—diazotization—to create a new fluorescent species.

The Underlying Chemistry: Diazotization Reaction